B1577453 Cm-p1

Cm-p1

Cat. No.: B1577453
Attention: For research use only. Not for human or veterinary use.
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Description

Cm-p1 is a small hydrophilic peptide derived from the marine snail Cenchritis muricatus. It was first identified in crude extracts of this organism and has demonstrated potent antifungal activity, particularly against Candida albicans . Structurally, this compound is part of a broader family of antimicrobial peptides (AMPs) characterized by their amphipathic properties, which enable them to disrupt microbial membranes. Notably, this compound has been incorporated into polyvinyl alcohol (PVA) nanofibers via electrospinning, achieving sustained release over 3 days and significant inhibition of fungal growth . Its bioactivity extends to modulating immune responses, such as inducing low levels of pro-inflammatory cytokines (IL-6, TNF-α) in human umbilical vein endothelial cells (HUVECs) without cytotoxicity at therapeutic concentrations .

Properties

bioactivity

Fungi,

sequence

SRSELIVHQR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Cm-p2

A structurally similar peptide, Cm-p2 , shares 70% sequence similarity with Cm-p1 and is also derived from Cenchritis muricatus. However, Cm-p2 is part of a larger protein, whereas this compound exists as an independent peptide . Key differences include:

  • Functional Specificity: this compound exhibits stronger antifungal activity against C.
  • Stability in Delivery Systems: When incorporated into PVA nanofibers, this compound maintains stability and controlled release kinetics, whereas Cm-p2’s behavior in similar matrices remains unstudied .
Table 1: Structural and Functional Comparison of this compound and Cm-p2
Property This compound Cm-p2
Source Cenchritis muricatus (marine snail) Cenchritis muricatus (marine snail)
Molecular Weight ~2–3 kDa (estimated) Part of a larger protein
Sequence Similarity Reference standard 70% similarity to this compound
Antifungal Efficacy Strong inhibition of C. albicans Limited data available
Cytokine Modulation Induces IL-6, TNF-α in HUVECs Not studied

Comparison with Other Antifungal Peptides in Nanofiber Systems

This compound’s performance in electrospun nanofibers has been benchmarked against other AMP delivery systems:

  • Release Kinetics: this compound–PVA nanofibers release ~50% of the peptide within 30 minutes, followed by sustained release over 72 hours. This contrasts with slower-release systems like chitosan-based carriers for histatin-5, which require 24 hours for 50% release .
  • Bioactivity: At 10% concentration, this compound–PVA fibers reduce C. albicans viability by 60–70%, comparable to amphotericin B-loaded fibers but with lower cytotoxicity .
Table 2: Antifungal Peptide Delivery Systems
Peptide Carrier Material Release Profile Antifungal Efficacy Cytotoxicity
This compound PVA 50% in 30 min; sustained to 72 h 60–70% inhibition Low (ROS at 10%)
Histatin-5 Chitosan 50% in 24 h 50–60% inhibition None reported
LL-37 PLGA Linear release over 48 h 80% inhibition None
Amphotericin B PCL Burst release in 1 h 70–80% inhibition High

Limitations and Advantages of this compound

  • Advantages :
    • Broad-spectrum antifungal activity with minimal resistance development .
    • Compatibility with scalable electrospinning techniques for biomedical applications .
  • Limitations: Reduced efficacy in nanofiber formulations compared to free peptide . Dose-dependent ROS induction, restricting high-concentration use .

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